N-(2-methoxybenzyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with methanesulfonyl chloride to form an intermediate, which is then reacted with 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of catalysts and controlled environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
4-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]aniline: Shares the methanesulfonyl and methoxyphenyl groups but lacks the benzoxazine ring.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Contains a similar methanesulfonyl group but has a different core structure.
Uniqueness
4-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the benzoxazine ring, which imparts specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C19H22N2O5S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O5S/c1-13-8-9-17-15(10-13)21(27(3,23)24)12-18(26-17)19(22)20-11-14-6-4-5-7-16(14)25-2/h4-10,18H,11-12H2,1-3H3,(H,20,22) |
InChI Key |
FVTUTFOHVBBTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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